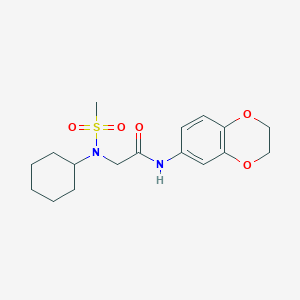![molecular formula C21H15NO3S2 B3437475 methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437475.png)
methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
描述
Methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a member of the thienothiophene family and has been studied for its ability to inhibit certain enzymes that are involved in the development of cancer and other diseases. In
作用机制
The mechanism of action of methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate involves the inhibition of HDACs and topoisomerases. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression and lead to cell death. Topoisomerase inhibition leads to DNA damage and cell death. These mechanisms make methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of HDACs and topoisomerases. Physiologically, it has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its ability to inhibit the activity of HDACs and topoisomerases, which are important targets for cancer therapy. However, one limitation is that the compound may have off-target effects on other enzymes and proteins, which could lead to unwanted side effects.
未来方向
There are several future directions for research on methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate. One direction is to further optimize the synthesis method to increase yields and purity of the compound. Another direction is to explore the potential of the compound in combination therapy with other cancer drugs. Additionally, the compound could be further studied for its potential therapeutic properties in other diseases, such as neurological disorders. Finally, future research could focus on identifying the off-target effects of the compound and developing strategies to minimize these effects.
Conclusion:
In conclusion, methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has potential therapeutic properties for cancer and other diseases. Its mechanism of action involves the inhibition of HDACs and topoisomerases, which are important targets for cancer therapy. While the compound has advantages for lab experiments, such as its ability to inhibit these enzymes, it also has limitations, such as potential off-target effects. Future research directions include optimizing the synthesis method, exploring combination therapy, studying the compound in other diseases, and identifying off-target effects.
科学研究应用
Methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has been studied for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in gene expression and have been implicated in the development of various types of cancer. Topoisomerases are enzymes that are involved in DNA replication and have also been targeted for cancer therapy.
属性
IUPAC Name |
methyl 4-naphthalen-1-yl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S2/c1-25-21(24)18-16(15-9-4-7-13-6-2-3-8-14(13)15)12-27-20(18)22-19(23)17-10-5-11-26-17/h2-12H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBUNMMSJVCQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3437404.png)


![N-Cyclohexyl-N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3437430.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-cyclohexyl-methanesulfonamide](/img/structure/B3437437.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]pyrrolidine](/img/structure/B3437446.png)
![4-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B3437449.png)
![N-(tert-butyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3437457.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3437458.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide](/img/structure/B3437478.png)

![methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437482.png)
![N-[4-(benzyloxy)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3437491.png)
![N-[4-(acetylamino)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437501.png)